3,5,7-trihydroxychromone
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Overview
Description
3,5,7-trihydroxychromone, commonly known as quercetin, is a flavonoid found in many fruits, vegetables, leaves, seeds, and grains. It is one of the most abundant flavonoids in the human diet and is known for its antioxidant properties. Quercetin has a molecular formula of C15H10O7 and a molecular weight of 302.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quercetin can be synthesized through various methods. One common synthetic route involves the cyclization of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the flavonoid structure. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, quercetin is often extracted from natural sources such as onions, apples, and berries. The extraction process involves solvent extraction, followed by purification using techniques like column chromatography. The purified quercetin is then crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Quercetin undergoes various chemical reactions, including:
Oxidation: Quercetin can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of quercetin can lead to the formation of dihydroquercetin. Reducing agents such as sodium borohydride are typically used.
Substitution: Quercetin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride
Substitution: Acetic anhydride, sulfuric acid
Major Products Formed
Oxidation: Quinones, oxidation products
Reduction: Dihydroquercetin
Substitution: Acetylated quercetin derivatives
Scientific Research Applications
Quercetin has a wide range of scientific research applications:
Chemistry: Quercetin is used as a standard in analytical chemistry for the calibration of instruments and the development of analytical methods.
Biology: It is studied for its role in cellular processes, including its antioxidant and anti-inflammatory properties.
Medicine: Quercetin is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the food and beverage industry as a dietary supplement and natural colorant.
Mechanism of Action
Quercetin exerts its effects through various mechanisms:
Antioxidant Activity: Quercetin scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.
Enzyme Inhibition: It inhibits enzymes such as quinone reductase 2, which is involved in the metabolism of toxic quinolines.
Signal Transduction: Quercetin modulates signaling pathways, including the inhibition of phosphatidylinositol 3-kinase and protein kinase activities.
Comparison with Similar Compounds
Quercetin is unique among flavonoids due to its specific hydroxylation pattern. Similar compounds include:
Kaempferol: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, which lacks the hydroxyl group at the 3’ position.
Myricetin: 3,5,7,3’,4’,5’-hexahydroxyflavone, which has an additional hydroxyl group at the 5’ position.
Luteolin: 3’,4’,5,7-tetrahydroxyflavone, which lacks the hydroxyl group at the 3 position.
Quercetin’s unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications.
Properties
IUPAC Name |
3,5,7-trihydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3,10-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNMEZAXFKUCPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CO2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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